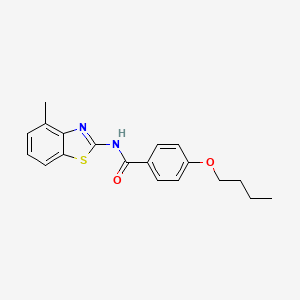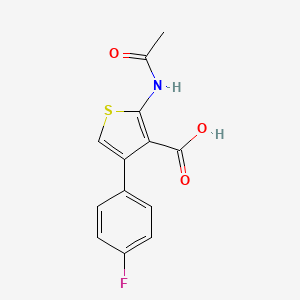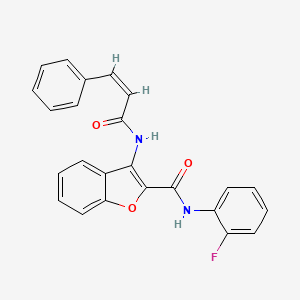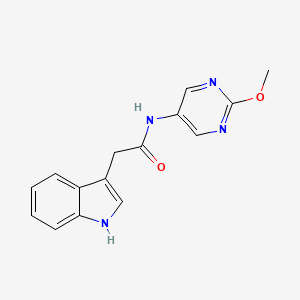
3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Fluorescent Chemosensors
Studies have synthesized derivatives involving the naphthalen-yl and pyrazole components for applications as fluorescent chemosensors. For instance, derivatives have been developed for the high selectivity and sensitivity detection of Al3+ ions, demonstrating off–on type fluorescent chemosensing capabilities. This application is crucial for detecting and quantifying aluminum ions in various environmental and biological matrices, providing insights into environmental pollution and biological processes involving metal ions (Asiri et al., 2018).
Antimicrobial and Antifungal Applications
Another area of application includes the synthesis of pyrazole derivatives for antimicrobial and antifungal screening. Compounds synthesized from 3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde have shown considerable antifungal activity against strains like Aspergillus niger, highlighting their potential as bases for developing new antifungal agents (Goel et al., 2014).
Anticancer Research
Research into 3-(naphthalen-2-yl)-N,5-diphenyl-pyrazoline-1-carbothioamide analogs of chalcone has identified compounds with potent cytotoxicities against various cancer cell lines. These compounds, through inhibitory effects on aurora kinases A and B, have shown promise as chemotherapeutic agents, offering new avenues for cancer treatment strategies (Lee et al., 2016).
Anticonvulsant Potential
The synthesis of new 2-pyrazoline derivatives has been explored for their potential anticonvulsant activities. By evaluating these compounds through the maximal electroshock seizure (MES) test and the pentylenetetrazole (PTZ) test, researchers have identified derivatives with significant activity, suggesting their utility in developing new treatments for epilepsy (Bhandari et al., 2013).
Zukünftige Richtungen
The future directions for the study of “3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as medicine, materials science, and environmental science could be explored .
Wirkmechanismus
Target of Action
Similar compounds have been found to target various cellular components, such as cell wall and cell membrane . These targets play crucial roles in maintaining the structural integrity and function of the cell.
Mode of Action
This could potentially disrupt the normal cellular processes, leading to the observed effects .
Biochemical Pathways
Based on the targets mentioned, it can be inferred that the compound may affect pathways related to cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding . The downstream effects of these disruptions could include changes in cell growth and morphology .
Result of Action
Similar compounds have been observed to cause changes in the microscopic morphology of cells, including hyphal swelling, uneven thickness, fractures, deformities, and increased hyphal surface warts . These changes suggest that the compound may have a significant impact on the structure and function of the cells.
Eigenschaften
IUPAC Name |
3-naphthalen-1-yl-1-phenylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2/c23-20(24)18-13-22(15-9-2-1-3-10-15)21-19(18)17-12-6-8-14-7-4-5-11-16(14)17/h1-13H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZMLNRMYRYGSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CC4=CC=CC=C43)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(Benzenesulfonyl)-4,6-dimethylpyridin-2-yl]-4-methylpiperazine](/img/structure/B2961052.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2961054.png)
![1-benzyl-N-[cyano(2-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2961055.png)
![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2961056.png)
![2,4-Dimethyl-5-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2961057.png)
![5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2961060.png)
![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2961061.png)


![[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol](/img/structure/B2961065.png)


![2-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid](/img/structure/B2961070.png)